molecular formula C17H17N3O3 B2921965 ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1160246-09-2

ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2921965
CAS No.: 1160246-09-2
M. Wt: 311.341
InChI Key: GXRXZOGXARNNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: is a complex organic compound belonging to the pyrazolopyridine family. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic structure containing nitrogen atoms. It is known for its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as benzylamine, ethyl acetoacetate, and hydrazine hydrate.

  • Reaction Steps: The synthesis involves multiple steps, including condensation, cyclization, and esterification reactions.

  • Conditions: The reactions are usually carried out under acidic or basic conditions, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve batch processes for small-scale production or continuous processes for large-scale manufacturing.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce various functional groups at different positions on the pyrazolopyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms involving pyrazolopyridines. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.

Comparison with Similar Compounds

  • Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: A structurally similar compound without the benzyl group.

  • Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Another pyrazolopyridine derivative with different substituents.

Uniqueness: Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of substituents, which can influence its biological activity and chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.

Properties

IUPAC Name

ethyl 1-benzyl-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-23-17(22)13-9-14(21)18-16-15(13)11(2)19-20(16)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRXZOGXARNNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C(=NN2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.